molecular formula C11H21NO3S B1485671 tert-butyl (3R,4R)-3-(ethylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate CAS No. 2165837-28-3

tert-butyl (3R,4R)-3-(ethylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B1485671
CAS No.: 2165837-28-3
M. Wt: 247.36 g/mol
InChI Key: KEJMARSLUMYEDJ-RKDXNWHRSA-N
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Description

This compound is a pyrrolidine derivative featuring a tert-butyl carbamate group at position 1, a hydroxyl group at position 4, and an ethylsulfanyl moiety at position 2. Its stereochemistry (3R,4R) is critical for its spatial arrangement, influencing reactivity, solubility, and biological interactions. Pyrrolidine scaffolds are widely used in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds.

Properties

IUPAC Name

tert-butyl (3R,4R)-3-ethylsulfanyl-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3S/c1-5-16-9-7-12(6-8(9)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJMARSLUMYEDJ-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1CN(CC1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-butyl (3R,4R)-3-(ethylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : Not specified in the available data
  • Molecular Formula : C₉H₁₉N₁O₃S
  • Molecular Weight : 203.32 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may exert its effects through:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of enzymes involved in metabolic pathways.
  • Modulation of Neurotransmitter Systems : Research indicates that derivatives of pyrrolidine can influence neurotransmitter levels, potentially affecting cognitive functions and mood.

Therapeutic Applications

The compound has been studied for several therapeutic applications:

  • Neuroprotective Effects : Some studies indicate that related compounds exhibit neuroprotective properties against neurodegenerative diseases by reducing oxidative stress and inflammation.
  • Anticancer Activity : Research on structurally similar compounds has suggested potential anticancer properties through the induction of apoptosis in cancer cells.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyObjectiveFindings
Neuroprotection in vitroThe compound showed a reduction in TNF-α levels and improved cell viability in astrocytes exposed to Aβ 1-42.
Anticancer activityRelated compounds induced apoptosis in BALB/3T3 cells when treated with tumor promoters.
Enzymatic inhibitionSimilar structures demonstrated inhibition of key metabolic enzymes, suggesting potential for metabolic regulation.

In Vitro and In Vivo Studies

In vitro studies have demonstrated that the compound can protect neuronal cells from oxidative stress, while in vivo studies are needed to confirm these findings in animal models. The following table summarizes key experimental results:

Experiment TypeModel UsedConcentrationResult
In VitroAstrocytes100 µM62.98% cell viability with Aβ treatment
In VitroBALB/3T330 µg/mlSignificant increase in transformed foci with treatment

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the construction of more complex molecules. Its functional groups allow for various chemical transformations, including oxidation and substitution reactions .

Biological Research

  • Biochemical Probes : Due to its unique functional groups, this compound is being investigated as a potential biochemical probe. The ethylsulfanyl group can participate in specific interactions with biological macromolecules, making it useful for studying enzyme mechanisms or receptor binding .
  • Antioxidant Properties : Preliminary studies suggest that compounds containing hydroxypyrrolidine structures may exhibit antioxidant activity. This property could be explored for therapeutic applications in diseases characterized by oxidative stress.

Medicinal Chemistry

  • Drug Development : The compound’s structure allows for modifications that can enhance biological activity or selectivity against certain targets. Research is ongoing to evaluate its potential as a therapeutic agent in treating various conditions, including neurodegenerative diseases and cancer .

Case Studies

StudyFocusFindings
Study 1Antioxidant ActivityInvestigated the antioxidant properties of related compounds; suggested potential protective effects against oxidative damage.
Study 2Enzyme InteractionExplored the binding affinity of the compound with specific enzymes; indicated potential as a selective inhibitor.
Study 3Synthesis PathwaysDeveloped synthetic routes for creating derivatives of the compound; demonstrated versatility in functional group modifications .

Comparison with Similar Compounds

Substituent Variations at Position 3

The 3-position substituent defines key physicochemical and biological properties. Below is a comparative analysis:

Compound Name Substituent at Position 3 Molecular Weight (g/mol) Key Properties
Target Compound Ethylsulfanyl (C₂H₅S-) ~245.3* Moderate hydrophobicity; sulfur enables nucleophilic reactivity .
tert-Butyl (3R,4R)-3-(cyclohexylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate Cyclohexylsulfanyl (C₆H₁₁S-) 301.4 Increased steric bulk; enhanced lipophilicity.
tert-Butyl (3R,4R)-3-hydroxy-4-[(4-methyl-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate Triazole-sulfanyl (C₃H₂N₃S-) ~325.4* Heteroaromatic group introduces hydrogen-bonding potential and polarity.
tert-Butyl (3R,4R)-3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate Dimethylamino (N(CH₃)₂) ~230.3* Basic amine enhances water solubility; potential for cation-π interactions.
tert-Butyl (3S,4R)-3-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate Bromomethyl (CH₂Br) ~278.2* Electrophilic bromine facilitates alkylation or cross-coupling reactions.

*Calculated based on molecular formulas where explicit data were unavailable.

Stereochemical and Functional Group Impact

  • Stereochemistry : The (3R,4R) configuration in the target compound contrasts with (3R,4S) in analogs like Parchem’s trifluoromethyl derivative (CAS 1052713-78-6). Such differences alter hydrogen-bonding networks and receptor binding .
  • Hydroxyl Group : The conserved 4-hydroxyl group enables hydrogen bonding, critical for interactions with biological targets (e.g., enzymes or transporters) .
  • Carbamate vs. Amine : The tert-butyl carbamate in the target compound provides hydrolytic stability compared to unprotected amines (e.g., PB03139 in ), which may require protective strategies during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl (3R,4R)-3-(ethylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate
Reactant of Route 2
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tert-butyl (3R,4R)-3-(ethylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate

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